N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C19H24N2O4S2 and its molecular weight is 408.53. The purity is usually 95%.
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Biological Activity
N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by its molecular formula C18H22N2O3S and features several important structural components:
- Thiophene Ring : A five-membered aromatic ring containing sulfur.
- Piperidine Moiety : A six-membered saturated ring containing nitrogen.
- Benzo[b][1,4]dioxine Core : A fused bicyclic structure that enhances biological activity.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies
- Antiviral Studies : In a study evaluating thiophene derivatives, compounds with similar piperidine substitutions exhibited effective inhibition against Ebola virus pseudotypes. The selectivity index indicated a favorable safety profile compared to existing antiviral agents .
- Cytotoxicity Assessment : Research involving derivatives of 1,4-benzodioxane showed promising results in cytotoxic assays against human cancer cell lines, suggesting that modifications in the structure can enhance anticancer activity .
- Anti-inflammatory Research : A recent investigation into 2,3-dihydrobenzo[b][1,4]dioxane analogs revealed their capability to modulate inflammatory pathways effectively, indicating that structural features significantly influence their therapeutic potential .
Structure-Activity Relationships (SAR)
The SAR studies of related compounds suggest that:
- The presence of the thiophene ring enhances interaction with biological targets.
- Modifications on the piperidine moiety can lead to changes in potency and selectivity against specific receptors or enzymes.
For instance, substituents at specific positions on the benzodioxane core have been shown to optimize anti-inflammatory effects while minimizing cytotoxicity .
Properties
IUPAC Name |
N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c22-27(23,16-3-4-17-18(14-16)25-12-11-24-17)20-7-10-21-8-5-15(6-9-21)19-2-1-13-26-19/h1-4,13-15,20H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJSWRBTEATJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.